

Monobutyl Phthalate (CAS No. 131-70-4): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Monobutyl phthalate

Cat. No.: B1676714

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Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Monobutyl Phthalate** (MBP), a primary metabolite of the widely used plasticizer, Dibutyl Phthalate (DBP). This document synthesizes critical information regarding its physicochemical properties, toxicological profile, mechanisms of action, and analytical methodologies, presented in a format tailored for the scientific community.

Core Physicochemical and Toxicological Data

Quantitative data for **Monobutyl Phthalate** are summarized in the tables below for ease of reference and comparison.

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	131-70-4	[1]
Molecular Formula	C ₁₂ H ₁₄ O ₄	[1]
Molecular Weight	222.24 g/mol	[1]
Appearance	White solid/crystals	[1]
Melting Point	73.5 °C	[1]
Boiling Point	363.5 °C at 760 mmHg	[2]
Solubility	Soluble in organic solvents such as DMSO; limited solubility in water.	[2]

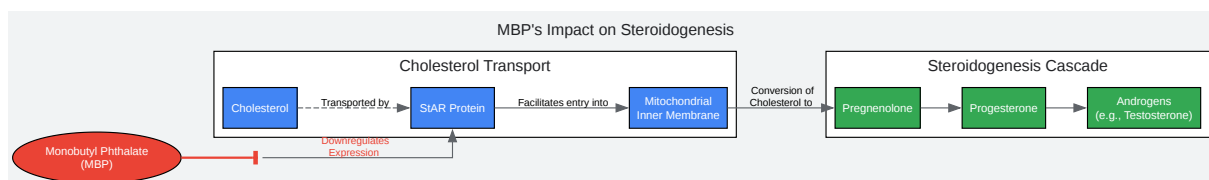
Toxicological Profile

Parameter	Value	Species/System	Reference(s)
LD ₅₀ (Oral)	1,000 mg/kg	Mouse	[2]
NOAEL (Developmental Toxicity of parent DBP)	50 mg/kg/day	Rat	[3][4]
Primary Toxicological Effect	Endocrine Disruptor (Anti-androgenic)	In vivo and in vitro models	[2][5]
Mechanism of Action	Inhibits steroidogenesis by downregulating Steroidogenic Acute Regulatory (StAR) protein expression.	Mouse Leydig tumor cells	[6][7]

Mechanism of Action: Disruption of Steroidogenesis

Monobutyl Phthalate is a well-documented endocrine disruptor with significant anti-androgenic effects. Its primary mechanism of action involves the interference of steroid hormone biosynthesis, a critical pathway for reproductive development and function. MBP has been shown to inhibit testosterone production by downregulating the expression of the Steroidogenic Acute Regulatory (StAR) protein. StAR plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of steroid hormones. By reducing StAR expression, MBP effectively curtails the production of androgens.

The following diagram illustrates the signaling pathway affected by **Monobutyl Phthalate**.



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Caption: Signaling pathway of MBP-induced steroidogenesis disruption.

Experimental Protocols

Quantification of Monobutyl Phthalate in Human Urine by HPLC-MS/MS

This section details a representative experimental protocol for the analysis of MBP in human urine, a common matrix for biomonitoring exposure to phthalates. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and selective quantification.

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

- Objective: To deconjugate MBP glucuronide and extract MBP from the urine matrix.

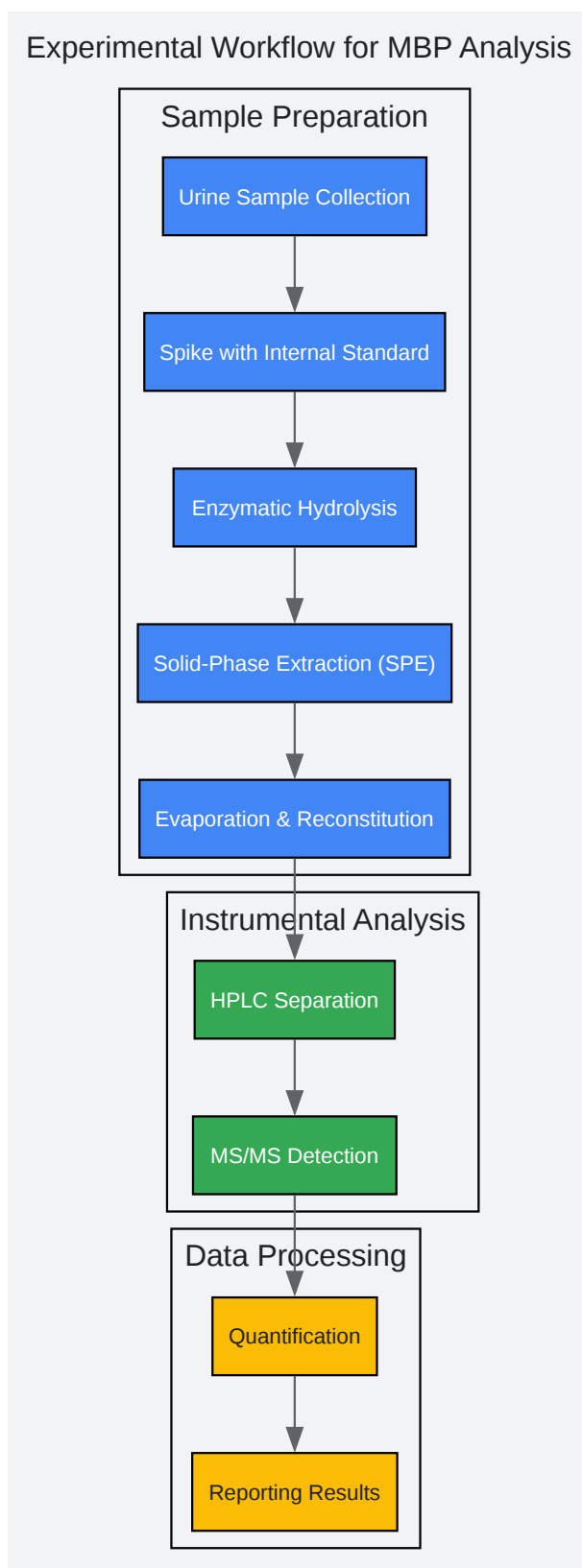
- Materials:
 - Human urine sample (100 μ L)
 - β -glucuronidase solution
 - Phosphate buffer
 - Internal standard (e.g., $^{13}\text{C}_4$ -labeled MBP)
 - Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)
 - Methanol (for conditioning and elution)
 - Acetonitrile (for elution)
 - Formic acid
 - Deionized water
- Procedure:
 - Pipette 100 μ L of the urine sample into a clean microcentrifuge tube.
 - Add the internal standard solution.
 - Add β -glucuronidase in a phosphate buffer to the sample to hydrolyze the glucuronidated MBP.
 - Incubate the mixture.
 - Condition the SPE cartridge with methanol followed by deionized water.
 - Load the hydrolyzed urine sample onto the SPE cartridge.
 - Wash the cartridge with a water/methanol mixture to remove interferences.
 - Elute MBP and the internal standard with a mixture of acetonitrile and methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

- Objective: To separate and quantify MBP.
- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system
 - Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
 - Analytical column (e.g., C18 reversed-phase)
- Typical HPLC Conditions:
 - Mobile Phase A: 0.1% acetic acid in water
 - Mobile Phase B: 0.1% acetic acid in acetonitrile
 - Gradient Elution: A time-programmed gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B.
 - Flow Rate: ~0.2-0.4 mL/min
 - Injection Volume: 5-10 μ L
- Typical MS/MS Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for both MBP and its labeled internal standard.

The following diagram illustrates a typical experimental workflow for the analysis of **Monobutyl Phthalate**.



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Caption: A generalized workflow for the analysis of MBP in biological samples.

Conclusion

Monobutyl Phthalate, as a key metabolite of DBP, presents a significant area of study for researchers in toxicology, environmental health, and drug development. Its well-characterized anti-androgenic activity, mediated through the disruption of the steroidogenesis pathway, underscores the importance of continued research into the health effects of phthalate exposure. The analytical methods outlined provide a robust framework for the accurate quantification of MBP in biological matrices, enabling further investigation into its toxicokinetics and human exposure levels. This guide serves as a foundational resource to support ongoing and future scientific inquiry into this important environmental contaminant.

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